Product packaging for Nicotinate D-ribonucleotide(Cat. No.:CAS No. 321-02-8)

Nicotinate D-ribonucleotide

Cat. No.: B127414
CAS No.: 321-02-8
M. Wt: 336.21 g/mol
InChI Key: JOUIQRNQJGXQDC-ZYUZMQFOSA-O
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Description

Historical Context of Pyridine (B92270) Nucleotide Research

The journey to understanding nicotinic acid mononucleotide is intrinsically linked to the broader history of pyridine nucleotide research. This field began with the discovery of "cozymase" by Arthur Harden and William John Young in 1906, a heat-stable factor that accelerated alcoholic fermentation in yeast extracts. capes.gov.br It took nearly three decades for the chemical structure of this "cozymase," now known as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to be elucidated by Hans von Euler-Chelpin. capes.gov.br Otto Heinrich Warburg further established the role of NAD+ in hydride transfer during redox reactions. capes.gov.br A significant breakthrough in understanding NAD+ biosynthesis came in 1958 when Jack Preiss and Philip Handler identified the key intermediates and enzymes involved in the salvage pathway starting from nicotinic acid, a route now famously known as the Preiss-Handler pathway. researchgate.net This seminal work laid the foundation for recognizing nicotinic acid mononucleotide as a crucial precursor to NAD+. researchgate.net

Significance of Nicotinic Acid Mononucleotide as a Central Metabolic Intermediate

Nicotinic acid mononucleotide holds a significant position as a central metabolic intermediate because it serves as a convergence point for multiple NAD+ biosynthetic routes. remedypublications.com Specifically, both the de novo synthesis pathway, which starts from the amino acid tryptophan in eukaryotes or aspartate in prokaryotes, and the Preiss-Handler salvage pathway, which utilizes dietary nicotinic acid, culminate in the formation of NaMN. remedypublications.commdpi.com This convergence underscores NaMN's critical role in maintaining the cellular NAD+ pool, which is essential for a vast array of biological processes. NAD+ is not only a key coenzyme for over 500 enzymatic reactions, particularly in cellular respiration and energy metabolism, but also a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair, gene expression, and cellular signaling. researchgate.netwikipedia.org Therefore, the synthesis and availability of NaMN are fundamental to cellular health and function.

Overview of Nicotinic Acid Mononucleotide's Position within Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

Nicotinamide adenine dinucleotide (NAD+) metabolism is a complex network of synthesis, consumption, and recycling pathways that are compartmentalized within the cell. nih.govnih.gov NaMN is a key node in two of the three major NAD+ biosynthetic pathways:

The De Novo Synthesis Pathway: In this pathway, quinolinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolinate phosphoribosyltransferase (QPRT). wikipathways.orgunivpm.it

The Preiss-Handler Pathway: This pathway begins with the conversion of nicotinic acid (NA) to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). researchgate.netwikipathways.org

From NaMN, the biosynthetic route to NAD+ proceeds through two subsequent enzymatic steps. First, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NAAD). wikipedia.orgwikipathways.org This reaction is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipathways.org Finally, NAAD is amidated to NAD+ by the enzyme NAD+ synthetase (NADS). wikipedia.orgwikipathways.org Thus, NaMN stands as the immediate precursor to NAAD and a crucial upstream intermediate in the synthesis of the vital coenzyme NAD+.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO9P+ B127414 Nicotinate D-ribonucleotide CAS No. 321-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

321-02-8

Molecular Formula

C11H15NO9P+

Molecular Weight

336.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

physical_description

Solid

Synonyms

3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt;  3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt;  Nicotinate Mononucleotide;  Nicotinate Ribonucleotide;  Nicotinic Acid Ribonucleotide;  Nicotinic Acid Riboti

Origin of Product

United States

Biosynthesis Pathways of Nicotinic Acid Mononucleotide

De Novo Pathway Leading to Nicotinic Acid Mononucleotide Synthesis

The de novo, or from scratch, synthesis of NaMN can begin from different starting molecules depending on the organism.

Conversion from Tryptophan (Kynurenine Pathway)

In many eukaryotes, the de novo synthesis of NaMN starts with the essential amino acid tryptophan. remedypublications.comwikipathways.orgwikipathways.org This multi-step process, known as the kynurenine (B1673888) pathway, is responsible for the catabolism of about 95% of tryptophan. wikipedia.org Through a series of enzymatic reactions, tryptophan is converted into an intermediate compound called quinolinic acid. stanford.edunih.govnih.gov This pathway is the sole route for de novo NAD+ synthesis in some organisms. nih.gov The conversion of tryptophan to NaMN involves at least six enzymatic steps. researchgate.net

The kynurenine pathway not only contributes to NAD+ production but also generates other bioactive metabolites. wikipedia.orgnih.gov The initial and rate-limiting step in this pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). wikipathways.orgfrontiersin.org The pathway proceeds through several intermediates, including kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid, ultimately leading to the formation of quinolinic acid. nih.govbevital.no

Conversion from Aspartate (in Bacterial Systems)

In many bacteria, the de novo synthesis of NaMN originates from the amino acid aspartate. remedypublications.commdpi.comnih.govresearchgate.net This pathway is a six-step process that begins with the oxidation of aspartate to iminosuccinic acid. researchgate.netnih.gov This intermediate is then condensed with dihydroxyacetone phosphate (B84403) to form quinolinic acid. researchgate.netnih.gov From quinolinic acid, the pathway converges with the tryptophan-based de novo route.

Enzymatic Reactions and Key Catalysts: Quinolinate Phosphoribosyltransferase (QPRT)

A pivotal step in the de novo synthesis of NaMN is the conversion of quinolinic acid. This reaction is catalyzed by the enzyme quinolinate phosphoribosyltransferase (QPRT). stanford.edunih.govnih.govnih.govontosight.ai QPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinic acid, resulting in the formation of nicotinic acid mononucleotide (NaMN), pyrophosphate, and carbon dioxide. researchgate.netplos.org

This enzymatic reaction is critical as it represents the point where the de novo pathway merges with the Preiss-Handler pathway. nih.govwikipathways.org QPRT is essential for metabolizing quinolinic acid, and its activity is crucial for the de novo biosynthesis of NAD+. ontosight.aiplos.orgnih.gov In humans, QPRT functions as a hexamer, a structure important for its stability and cooperative binding of reactants. nih.gov

Preiss-Handler Pathway Converging to Nicotinic Acid Mononucleotide

The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, is a salvage pathway that recycles nicotinic acid to produce NaMN. qualialife.com

Formation from Nicotinic Acid (Niacin)

This pathway begins with nicotinic acid, also known as niacin or vitamin B3, which can be obtained from the diet or produced by gut microflora. qualialife.com Nicotinic acid is converted into NaMN in the first step of this three-step pathway to NAD+. qualialife.comoregonstate.edu This process allows cells to efficiently utilize available nicotinic acid to synthesize the essential coenzyme NAD+. frontiersin.org

Enzymatic Reactions and Key Catalysts: Nicotinate (B505614) Phosphoribosyltransferase (NAPRT/NaPRT)

The key enzyme in the initial step of the Preiss-Handler pathway is nicotinate phosphoribosyltransferase (NAPRT), also referred to as NaPRT. nih.govwikipathways.orgqualialife.com This enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). qualialife.commedchemexpress.comfrontiersin.orgmybiosource.com

NAPRT is considered a rate-limiting enzyme in this pathway. frontiersin.orgmdpi.com Its activity is crucial for the synthesis of NAD+ from nicotinic acid. nih.gov In humans, NAPRT is a dimeric protein and its expression is particularly high in tissues such as the liver, kidney, and small intestine. qualialife.commdpi.com The activity of NAPRT can be influenced by various cellular metabolites, with ATP showing a dual effect of stimulation and inhibition depending on substrate concentrations, and inorganic phosphate acting as an activator. nih.gov

Interconnections with Nicotinamide (B372718) Mononucleotide (NMN) Biosynthesis

The biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in all living cells, relies on a complex and interconnected network of pathways. Within this network, nicotinic acid mononucleotide (NaMN) and nicotinamide mononucleotide (NMN) serve as key intermediates. Their biosynthesis is intricately linked, featuring shared enzymes and metabolic crosstalk that ensure the maintenance of the cellular NAD+ pool.

Metabolic Cross-Talk and Shared Enzymatic Steps in NAD+ Synthesis

The synthesis of NAD+ can proceed through several routes, including the de novo pathway, which starts from tryptophan or aspartate, and salvage pathways that recycle nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). nih.govstanford.edu NaMN is a central molecule in both the de novo pathway and the Preiss-Handler pathway, which salvages NA. stanford.eduwikipathways.org In the de novo pathway, quinolinic acid, derived from tryptophan or aspartate, is converted to NaMN by quinolinate phosphoribosyltransferase. stanford.edumdpi.com In the Preiss-Handler pathway, nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of NA to NaMN. wikipathways.orgnih.gov

Once formed, NaMN is typically adenylylated by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). nih.gov Subsequently, NAD+ synthetase (NADS) amidates NaAD to produce NAD+. wikipathways.org

The salvage pathway for NAM involves the conversion of NAM to NMN by nicotinamide phosphoribosyltransferase (NAMPT). mdpi.comnih.gov NMN is then directly adenylylated by NMNAT to form NAD+. nih.govnih.gov

The key point of intersection and metabolic cross-talk between these pathways is the enzyme NMNAT. In many organisms, including humans, there are multiple isoforms of NMNAT with distinct subcellular localizations. wikipathways.orgnih.gov These enzymes can often utilize both NaMN and NMN as substrates, although their efficiencies may vary. nih.gov This flexibility allows the cell to produce NAD+ from different precursors depending on their availability. For instance, in yeast, when NA is abundant, the salvage pathway is preferred, but when it is depleted, the cell can switch to de novo synthesis and NR salvage. nih.gov This demonstrates the dynamic and interconnected nature of these biosynthetic routes. nih.govnih.gov

EnzymeSubstrate(s)Product(s)Pathway(s)
Quinolinate PhosphoribosyltransferaseQuinolinic Acid, PRPPNaMN, PPiDe novo
Nicotinate Phosphoribosyltransferase (NAPRT)Nicotinic Acid, PRPPNaMN, PPiPreiss-Handler (Salvage)
Nicotinamide Phosphoribosyltransferase (NAMPT)Nicotinamide, PRPPNMN, PPiSalvage
Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT)NaMN, ATPNaAD, PPiDe novo, Preiss-Handler
NMN, ATPNAD+, PPiSalvage
NAD+ Synthetase (NADS)NaAD, Glutamine, ATPNAD+, Glutamate, AMP, PPiDe novo, Preiss-Handler

Conversion of Nicotinic Acid Mononucleotide to Nicotinamide Mononucleotide

While the canonical pathways involve the separate adenylylation of NaMN and NMN, there exists an alternative route where NaMN is directly converted to NMN. This conversion is particularly notable in certain bacteria, such as Francisella tularensis. nih.govpnas.org In these organisms, an enzyme known as NMN synthetase, a divergent member of the NadE family, catalyzes the amidation of NaMN to NMN. pnas.org This step occurs before the adenylylation reaction. The resulting NMN is then converted to NAD+ by an NMN adenylyltransferase. pnas.org

This alternative pathway highlights a direct metabolic link between the deamidated (NaMN) and amidated (NMN) precursors. Research has shown that overexpressing an NMN synthetase from F. tularensis in E. coli can significantly increase intracellular NMN levels. nih.gov

More recently, it has been demonstrated that the cell surface enzyme CD38 can facilitate a base exchange reaction, converting NMN to NaMN by exchanging the nicotinamide group for a free nicotinic acid. biorxiv.org This finding reveals a novel mechanism for the interconversion of these two key NAD+ precursors in mammals.

Role of Microbiome-Derived Deamidase Enzymes (e.g., PncC) in Interconverting Amidated and Deamidated Precursors

The gut microbiome plays a significant role in modulating the host's NAD+ metabolism. nih.govnih.gov While mammalian cells lack well-characterized NMN deamidase enzymes, many gut bacteria possess them. biorxiv.orgbiorxiv.org A key enzyme in this process is PncC, a bacterial NMN deamidase that converts NMN into NaMN. biorxiv.orgbiorxiv.org

This microbial activity has important implications for the metabolism of orally supplied NAD+ precursors like NMN and NR. When administered orally, these precursors can be deamidated by the gut microbiota to their corresponding deamidated forms, NaMN and nicotinic acid riboside (NaR), respectively. biorxiv.orgbiorxiv.orgnanoporetech.com These deamidated products can then be absorbed by the host and enter the Preiss-Handler pathway for NAD+ synthesis, leading to the formation of NaAD as an intermediate. biorxiv.orgbiorxiv.org

Metabolism and Functional Integration of Nicotinic Acid Mononucleotide Within Cellular Networks

Adenylylation of Nicotinic Acid Mononucleotide to Nicotinic Acid Adenine (B156593) Dinucleotide (NaAD)

The conversion of nicotinic acid mononucleotide (NaMN) to nicotinic acid adenine dinucleotide (NaAD) is a crucial step in the de novo and Preiss-Handler pathways of nicotinamide (B372718) adenine dinucleotide (NAD+) biosynthesis. wikipedia.orgmdpi.comnih.gov This reaction involves the transfer of an adenylate moiety from adenosine (B11128) triphosphate (ATP) to NaMN, forming NaAD. wikipedia.orgmdpi.comelifesciences.org The process is catalyzed by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT/NaMNAT). nih.govnih.gov

This adenylylation step is a common point for both the de novo synthesis pathway, which starts from tryptophan, and the Preiss-Handler salvage pathway, which utilizes dietary nicotinic acid (NA). wikipedia.orguib.nowikipathways.org In both pathways, NaMN is the substrate for NMNAT, which then produces NaAD, the immediate precursor to NAD+. wikipedia.orgmdpi.com

Catalytic Role of Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT/NaMNAT) Isoforms

Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) is a key enzyme in NAD+ biosynthesis, catalyzing the adenylylation of both nicotinic acid mononucleotide (NaMN) and nicotinamide mononucleotide (NMN). nih.govmdpi.com In mammals, three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) have been identified, each with unique subcellular localizations and potential non-redundant functions. nih.govresearchgate.net

NMNAT1 is primarily found in the nucleus. nih.govunivpm.it

NMNAT2 is localized to the Golgi complex and cytoplasm. nih.govplos.org

NMNAT3 is found in the mitochondria. nih.govwikipedia.org

This compartmentalization suggests that each isoform is responsible for maintaining distinct NAD+ pools within different cellular organelles. nih.gov While all three human NMNAT isoforms can utilize both NMN and NaMN as substrates, they exhibit different catalytic efficiencies and properties. nih.govnih.gov For instance, NMNAT3 shows a high tolerance for substrate modifications. nih.gov The existence of these isoforms points to a complex regulation of NAD+ homeostasis tailored to the specific needs of different cellular compartments. nih.gov

The catalytic mechanism of NMNATs involves the binding of ATP and the mononucleotide substrate (NaMN or NMN). nih.gov While ATP binding appears to be conserved across different NMNATs, the binding pocket for the pyridine (B92270) mononucleotide shows remarkable diversity, allowing for varying substrate preferences (NaMN vs. NMN) among different organisms. nih.gov

Amidation of NaAD to Nicotinamide Adenine Dinucleotide (NAD+)

The final step in the de novo and Preiss-Handler pathways of NAD+ synthesis is the amidation of nicotinic acid adenine dinucleotide (NaAD) to form NAD+. wikipedia.orgmdpi.comresearchgate.net This reaction is catalyzed by the enzyme NAD+ synthetase (NADS), which is encoded by the NADSYN1 gene in humans. reactome.orgmaayanlab.cloudwikipedia.org

This enzymatic conversion is essential for producing the biologically active coenzyme NAD+, which plays a critical role in a vast number of cellular processes, including redox reactions and as a substrate for various signaling enzymes. wikipedia.orgnih.govnih.gov

Enzymatic Mechanism of Glutamine-Dependent NAD+ Synthetase (NADSYN/NADS)

In eukaryotes, NAD+ synthetase is a glutamine-dependent enzyme, meaning it utilizes glutamine as the nitrogen donor for the amidation of NaAD. researchgate.netreactome.orgnih.gov The enzyme possesses two distinct domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a synthetase domain where the amidation of NaAD takes place. nih.govportlandpress.com

The reaction mechanism is highly coordinated to prevent the wasteful hydrolysis of glutamine. nih.gov The glutaminase active site is significantly stimulated by the presence of NaAD, ensuring that ammonia is primarily produced when the acceptor substrate is available. nih.gov Kinetic studies have revealed a synergistic relationship where NaAD binding enhances the catalytic activity of the glutaminase domain. nih.gov An ammonia tunnel is thought to channel the locally produced ammonia from the glutaminase domain to the synthetase active site, preventing its diffusion into the cytoplasm. portlandpress.comnih.govresearchgate.net

Regulatory Mechanisms Governing Nicotinic Acid Mononucleotide Levels and Flux

The cellular concentration of nicotinic acid mononucleotide (NaMN) and its flow through the NAD+ biosynthetic pathways are tightly regulated to maintain NAD+ homeostasis. This regulation occurs at multiple levels, including enzymatic control and interactions with other metabolic networks.

Enzymatic Regulation and Rate-Limiting Steps within Biosynthetic Routes

The biosynthesis of NAD+ from nicotinic acid is controlled by key enzymes that can act as rate-limiting steps. In the Preiss-Handler pathway, nicotinate (B505614) phosphoribosyltransferase (NAPRT) is considered a rate-limiting enzyme, catalyzing the conversion of nicotinic acid to NaMN. researchgate.net The activity of NMNAT enzymes is also a critical control point, as they are central to multiple NAD+ synthesis routes. mdpi.commdpi.com In yeast, Nmnats are considered rate-limiting for NAD+ biosynthesis. mdpi.com

The expression and activity of these enzymes are subject to regulation. For instance, in yeast, the genes for de novo NAD+ synthesis are transcriptionally upregulated when intracellular NAD+ levels are low, a process mediated by the sirtuin Hst1. elifesciences.org Furthermore, factors like adenine availability can influence the flux through these pathways. Adenine depletion can lead to the transcriptional upregulation of de novo NAD+ biosynthesis genes. elifesciences.org

Key Regulatory Enzymes in NaMN-related NAD+ Biosynthesis:

EnzymeAbbreviationFunctionRegulatory Significance
Nicotinate phosphoribosyltransferaseNAPRTConverts nicotinic acid to nicotinic acid mononucleotide (NaMN)A rate-limiting step in the Preiss-Handler pathway. researchgate.net
Nicotinamide/Nicotinic Acid Mononucleotide AdenylyltransferaseNMNATConverts NaMN to nicotinic acid adenine dinucleotide (NaAD)A central enzyme in all NAD+ biosynthetic pathways, with isoforms in different cellular compartments. nih.govmdpi.comnih.gov
NAD+ SynthetaseNADS/NADSYNAmidates NaAD to form NAD+The final, committed step in the de novo and Preiss-Handler pathways. mdpi.comresearchgate.netreactome.org

Interactions with Other Pyridine Nucleotides and Coenzymes

The metabolism of NaMN is interconnected with the broader network of pyridine nucleotides and other coenzymes. The availability of ATP, for example, directly impacts the adenylylation of NaMN by NMNATs. elifesciences.org In yeast, variations in intracellular ATP levels, influenced by adenine availability, can co-regulate NAD+ biosynthesis. elifesciences.org

Influence of Cellular Bioenergetic State on NaMN Metabolism

ATP-Dependent Regulation of NaMN Synthesis

The primary pathway for NaMN synthesis from the precursor nicotinic acid (NA) is the Preiss-Handler pathway. tandfonline.com The rate-limiting step of this pathway is catalyzed by nicotinate phosphoribosyltransferase (NAPRT), which forms NaMN from NA and 5-phosphoribosyl-1-pyrophosphate (PRPP). tandfonline.comontosight.aicolumbia.edu This enzymatic reaction is critically dependent on the intracellular concentration of ATP, which functions as an essential activator.

Kinetic studies reveal that millimolar concentrations of ATP, consistent with typical intracellular levels, dramatically increase the affinity of phosphoribosyltransferase enzymes for their substrates. plos.org For instance, in the presence of 1 mM ATP, the Michaelis constant (Kₘ) of the related enzyme nicotinamide phosphoribosyltransferase (NAMPT) for its substrates decreases significantly, indicating a much higher binding affinity. plos.org A similar ATP dependency is observed for NAPRT. plos.org This activation is crucial; at the low micromolar concentrations of substrates found within the cell, these enzymes exhibit minimal activity without ATP. plos.org This mechanism allows the cell to directly link the synthesis of NAD+ precursors to its immediate energy charge. When ATP levels are high, the pathway is active, while low ATP levels throttle the production of NaMN, conserving energy.

In yeast, research has shown that when ATP is low, the enzymatic step that converts NaMN to nicotinic acid adenine dinucleotide (NaAD), catalyzed by Nma1/Nma2, can become a bottleneck, potentially leading to an accumulation of NaMN. elifesciences.org Conversely, under conditions of adenine supplementation which boosts ATP, NAD+ synthesis is stimulated primarily through the salvage pathway involving NaMN. elifesciences.org

Table 1: Influence of ATP on the Kinetic Parameters of Human NAMPT

Data illustrates the essential role of ATP in increasing the enzyme's affinity for its substrates. A similar requirement is noted for NAPRT. plos.org

ConditionSubstrateKₘ Value (µM)Fold Change in Affinity
Without ATP Nicotinamide (Nam)8.06-
PRPP23.2-
With 1 mM ATP Nicotinamide (Nam)1.22~6.6x increase
PRPP0.51~45.5x increase

Impact of Cellular Redox State (NAD+/NADH Ratio)

The NAD+/NADH ratio is a fundamental indicator of the cell's redox state and plays a critical role in regulating energy metabolism. wikipedia.orgnih.gov In healthy mammalian tissues, a high cytoplasmic NAD+/NADH ratio (estimated around 700:1) favors oxidative reactions essential for energy release from nutrients. wikipedia.org As NaMN is a direct precursor to NAD+, its metabolism is indirectly but powerfully influenced by this ratio.

Processes that heavily consume NAD+, such as the activity of PARPs in response to DNA damage or sirtuins in metabolic regulation, lower the NAD+/NADH ratio. tandfonline.comfrontiersin.org This depletion creates a metabolic demand to replenish the NAD+ pool, thereby stimulating the biosynthetic pathways, including the conversion of NA to NaMN. nih.gov The activity of these NAD+-consuming enzymes is itself dependent on the cell's bioenergetic state, creating a feedback loop where energy status dictates NAD+ consumption, which in turn drives NaMN synthesis. tandfonline.com

Control by the Master Energy Sensor: AMPK

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated during periods of metabolic stress when AMP and ADP levels rise relative to ATP. wikipedia.orgnih.gov Once activated, AMPK initiates a broad reprogramming of cellular metabolism, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume it. nih.gov

Table 2: Bioenergetic State and its Influence on NaMN Metabolism

A summary of how different cellular energy states impact key regulators and metabolic pathways related to NaMN.

Cellular StateKey IndicatorsAMPK ActivityEffect on NaMN Metabolism
High Energy High ATP:AMP Ratio High NAD+/NADH RatioLowBasal or demand-driven NaMN synthesis. ATP is available to activate NAPRT, but high energy state reduces need for massive NAD+ production. plos.orgnih.gov
Low Energy / Metabolic Stress Low ATP:AMP Ratio Decreasing NAD+/NADH RatioHighAMPK activation promotes catabolism to restore ATP. Increased NAD+ consumption stimulates demand, driving flux towards NaMN to replenish NAD+ pools, though very low ATP can be rate-limiting. nih.govwikipedia.orgnih.gov

Advanced Methodologies and Approaches in Nicotinic Acid Mononucleotide Research

Quantitative Analytical Chemistry Techniques for Metabolite Profiling

Accurate and sensitive measurement of NaMN is crucial for understanding its metabolic roles. A variety of powerful analytical techniques are employed for the quantitative profiling of NaMN and related metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS, IC-MS, UHPLC-MS/MS, UPLC-ESI-QqQ-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of NaMN. wustl.edunih.gov This technique offers high sensitivity and specificity, allowing for the detection of NaMN in the picomole range. researchgate.netresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) and ultra-performance liquid chromatography (UPLC) systems, often paired with electrospray ionization (ESI) and triple quadrupole (QqQ) mass analyzers, provide rapid and robust separation and quantification of NaMN from other NAD+ precursors and metabolites in various biological samples, including murine tissues. researchgate.netcam.ac.uk For instance, a UHPLC-MS/MS method has been developed for the simultaneous quantification of NaMN and other pyridine (B92270) compounds, demonstrating its utility in metabolomic studies. researchgate.net To overcome matrix effects in biological samples, a double isotope-mediated LC-MS/MS (dimeLC-MS/MS) methodology has been established for the absolute and accurate quantification of related NAD+ intermediates. wustl.edunih.gov While less common for NaMN, gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives of metabolites. Ion chromatography-mass spectrometry (IC-MS) is another potential technique for separating and quantifying highly polar, ionic compounds like NaMN.

Nuclear Magnetic Resonance (NMR, qNMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides both qualitative and quantitative information about metabolites, including NaMN. nih.gov Proton NMR (¹H NMR) can be used to detect and quantify NAD+ and its intermediates in cell extracts. nih.gov The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantitative analysis. fujifilm.com Quantitative NMR (qNMR) offers a reliable method for determining the purity and concentration of substances without the need for identical standard compounds, which is an advantage over other analytical methods. magtechjournal.comjeol.com A qNMR method has been established for the determination of nicotinamide (B372718) mononucleotide (NMN), a closely related compound, demonstrating the applicability of this technique for accurate quantification in complex samples. magtechjournal.com

Other Biochemical and Spectrophotometric Assays (HPLC-UV, Capillary Zone Electrophoresis, Colorimetric Enzymatic Assays)

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely used and cost-effective method for the analysis of NaMN and related compounds. researchgate.netnih.gov This technique separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength. nifc.gov.vnnifc.gov.vn HPLC-UV methods have been developed for the simultaneous determination of nicotinamide mononucleotide, nicotinic acid, and niacinamide in various samples. nifc.gov.vnnifc.gov.vn

Capillary zone electrophoresis (CZE) is a high-resolution separation technique that can be applied to the analysis of charged molecules like NaMN. Its application in the specific quantification of NaMN is an area of ongoing research.

Colorimetric enzymatic assays offer a functional approach to quantify NaMN by measuring the activity of enzymes that utilize it as a substrate. For example, the activity of nicotinamide mononucleotide adenylyltransferase (NMNAT), which converts NaMN to nicotinic acid adenine (B156593) dinucleotide (NaAD), can be measured spectrophotometrically. mblbio.com Simple enzymatic methods have been developed to measure the product of NaMN pyrophosphorylase, which is NaMN itself, by converting it to NAD+ and then quantifying the NAD+ in a cycling assay. nih.gov

Metabolic Engineering Strategies for Biosynthesis and Enhanced Production

The increasing interest in NaMN and its derivatives has driven the development of metabolic engineering strategies to improve their biosynthesis and production in microbial systems. These strategies focus on optimizing enzymatic activities and re-routing metabolic pathways to channel precursors towards NaMN.

Enzyme Optimization and Heterologous Expression

A key strategy for enhancing NaMN production is the optimization and overexpression of enzymes involved in its biosynthetic pathways. mdpi.comdoaj.org This includes identifying and characterizing enzymes with superior catalytic activity from various organisms and expressing them in a suitable production host. For instance, nicotinamide phosphoribosyltransferase (Nampt) is a rate-limiting enzyme in the salvage pathway for NAD+ biosynthesis, and screening for highly active Nampt enzymes has been a successful approach to increase the production of NMN, a downstream product of NaMN. nih.govresearchgate.net Similarly, nicotinic acid phosphoribosyltransferase (Naprt) is crucial for the conversion of nicotinic acid to NaMN. The heterologous expression of these and other key enzymes, such as those in the de novo synthesis pathway from tryptophan or aspartate, can significantly boost the intracellular pool of NaMN. mdpi.com

Pathway Rewiring and Genetic Manipulation in Microbial Cell Factories (e.g., Escherichia coli, Saccharomyces cerevisiae, Bacillus subtilis, Lactic Acid Bacteria)

Microbial cell factories like Escherichia coli, Saccharomyces cerevisiae, and Bacillus subtilis are extensively used for the production of valuable biochemicals, including NaMN. nih.govnih.govnih.gov Metabolic engineering of these organisms involves the targeted genetic manipulation to rewire their metabolic networks for enhanced NaMN biosynthesis. mdpi.com

In Escherichia coli , systematic engineering strategies have been employed to increase the production of NMN, which can be adapted for NaMN production. These strategies include enhancing the supply of precursors like phosphoribosyl pyrophosphate (PRPP) and ATP, inactivating competing pathways that consume these precursors, and introducing heterologous enzymes to create efficient production pathways. nih.govspkx.net.cnnih.gov

Saccharomyces cerevisiae , a well-established industrial yeast, has also been engineered for the production of NAD+ and its precursors. nih.gov Strategies in yeast include the overexpression of key biosynthetic enzymes and the optimization of fermentation conditions to maximize product yield. nih.govbiorxiv.org The inherent capabilities of yeast in expressing eukaryotic proteins make it a suitable host for expressing human enzymes involved in NAD+ metabolism. nih.gov

Bacillus subtilis , a gram-positive bacterium generally recognized as safe (GRAS), has been engineered to produce NMN from glucose via a novel pathway involving the overexpression of enzymes like nicotinic acid phosphate (B84403) ribose transferase (PncB). nih.govfrontiersin.org This demonstrates the potential of B. subtilis as a platform for the de novo synthesis of NaMN and its derivatives.

Lactic Acid Bacteria (LAB) are also being explored for the production of NAD+ metabolites. Metabolic engineering strategies in LAB, including enzyme optimization and pathway rewiring using tools like CRISPR/Cas9, are being investigated to enhance the yields of these valuable compounds. researchgate.net

Optimization of Fermentation Processes for Yield Enhancement

The microbial production of nicotinic acid mononucleotide (NaMN) through fermentation is a promising alternative to chemical synthesis, offering advantages such as milder reaction conditions and the use of renewable feedstocks. frontiersin.org Enhancing the yield of NaMN in microbial hosts like Escherichia coli and lactic acid bacteria (LAB) involves a multifaceted approach, primarily focusing on genetic and process engineering to optimize metabolic pathways and fermentation conditions. nih.gov Key strategies revolve around increasing the intracellular availability of precursors, particularly phosphoribosyl pyrophosphate (PRPP), and optimizing the expression and activity of the rate-limiting enzyme, nicotinic acid phosphoribosyltransferase (NaPRT), which catalyzes the conversion of nicotinic acid (NA) to NaMN. nih.govfrontiersin.org

Metabolic engineering strategies often target the pentose (B10789219) phosphate pathway (PPP) to increase the supply of PRPP, a crucial substrate for NaMN synthesis. mdpi.com This can be achieved by overexpressing key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), which has been shown to improve the production of related nucleotides. nih.gov Furthermore, relieving the transcriptional regulation of the prs gene, which encodes ribose-phosphate diphosphokinase, can also lead to an enhanced supply of PRPP. nih.gov

Below is a table summarizing key strategies for the optimization of fermentation processes for NaMN yield enhancement, with projected outcomes based on studies of related metabolic pathways.

StrategyTargetOrganismAnticipated Outcome
Genetic Engineering
Overexpression of PPP enzymes (zwf, gnd)Increased PRPP supplyE. coliEnhanced carbon flux towards PRPP, boosting NaMN precursor availability. nih.gov
Upregulation of prs geneIncreased PRPP synthesisE. coliHigher intracellular concentrations of PRPP for the NaPRT reaction. nih.gov
Overexpression of NaPRTIncreased catalytic conversionE. coli, Lactic Acid BacteriaHigher conversion rate of nicotinic acid to NaMN. nih.govfrontiersin.org
Process Engineering
Fed-batch fermentationHigh cell density and sustained productionE. coli, YeastIncreased overall product titer and productivity. nih.gov
pH and temperature optimizationOptimal enzyme and cellular activityVariousEnhanced specific productivity and final product yield. nih.gov
Substrate feeding strategyAvoidance of substrate inhibition and maintenance of metabolic fluxE. coliStable and high-rate production of NaMN over the fermentation period.

Applications of Synthetic Biology and Systems Biology in NaMN Pathway Studies

Synthetic biology and systems biology offer powerful tools to rationally design and optimize microbial strains for the enhanced production of NaMN. These disciplines provide a framework for understanding and manipulating complex biological systems, moving beyond single-gene modifications to whole-pathway and genome-scale engineering. ovid.com

Synthetic biology enables the construction of novel biosynthetic pathways and the fine-tuning of existing ones. A key application in NaMN research is the heterologous expression of highly efficient enzymes. For instance, the enzyme NMN synthase from Francisella tularensis (FtNadE*) has been identified to directly convert NaMN into nicotinamide mononucleotide (NMN). mdpi.comnih.gov This provides a synthetic pathway to channel NaMN towards other valuable compounds. The expression of such novel enzymes in a production host like Pichia pastoris has been successfully demonstrated. nih.gov Furthermore, synthetic biology tools like CRISPR/Cas9 can be used for precise genome editing to rewire metabolic pathways, for example, by knocking out competing pathways that drain precursors away from NaMN synthesis. nih.gov The design of synthetic promoters and ribosome binding sites allows for the fine-tuning of enzyme expression levels to balance metabolic flux and avoid the accumulation of toxic intermediates.

Systems biology provides a holistic view of the cellular processes involved in NaMN production. It integrates high-throughput data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular metabolism. ovid.com These models can be used to identify metabolic bottlenecks and predict the effects of genetic modifications. For example, a systems-level analysis of NAD+ metabolism can reveal the regulatory networks that control the flux through the Preiss-Handler pathway, where NaMN is a key intermediate. ovid.comembopress.org This understanding can guide the rational design of metabolic engineering strategies. By analyzing the entire metabolic network, systems biology can help to identify not only the direct pathways for NaMN synthesis but also the ancillary pathways that provide essential cofactors and energy, such as ATP.

The following table outlines the applications of synthetic and systems biology in NaMN pathway studies.

DisciplineApplicationExampleImpact on NaMN Research
Synthetic Biology Heterologous Pathway ConstructionExpression of Francisella tularensis NMN synthase (FtNadE*) in yeast. nih.govCreates a novel route to convert NaMN to NMN, potentially increasing the value of NaMN as an intermediate.
Pathway RewiringKnockout of competing pathways for PRPP utilization using CRISPR/Cas9. nih.govIncreases the precursor pool available for NaMN synthesis, enhancing yield.
Fine-tuning Gene ExpressionUse of a synthetic constitutive transcriptional device to enhance enzyme expression. nih.govOptimizes enzyme levels to maximize pathway flux and minimize metabolic burden.
Systems Biology Metabolic Network ReconstructionGenome-scale metabolic models of NAD+ biosynthesis. ovid.comProvides a comprehensive map of all reactions and metabolites involved in and connected to the NaMN pathway.
Multi-omics Data IntegrationAnalysis of transcriptomic and metabolomic data upon overexpression of NaPRT.Identifies global cellular responses and potential unforeseen metabolic bottlenecks.
Flux Balance AnalysisIn silico simulation of metabolic fluxes through the Preiss-Handler pathway.Predicts the optimal genetic modifications needed to maximize NaMN production.

Leveraging Computational and Bioinformatic Tools (e.g., AI-driven Enzyme Design, Network Analysis)

Computational and bioinformatic tools are becoming increasingly indispensable in the field of metabolic engineering and synthetic biology for NaMN research. These tools, including artificial intelligence (AI)-driven enzyme design and metabolic network analysis, enable the rapid and rational optimization of biological systems. nih.gov

Metabolic network analysis is a powerful computational tool for understanding and optimizing cellular metabolism. wikipedia.org By constructing a stoichiometric model of the metabolic network of a production host, it is possible to simulate the flow of metabolites (fluxes) through various pathways. frontiersin.org Flux balance analysis (FBA) can be used to predict the theoretical maximum yield of NaMN and to identify the reactions that limit its production. purdue.edu This information is invaluable for identifying targets for genetic engineering. For example, network analysis can pinpoint which competing pathways should be downregulated or which precursor-supplying pathways should be upregulated to maximize the metabolic flux towards NaMN. These models can integrate experimental data, such as from 13C-metabolic flux analysis, to provide a more accurate picture of the cellular metabolic state.

The table below summarizes the application of computational and bioinformatic tools in NaMN research.

ToolApplicationSpecific Example in NaMN ContextPotential Benefit
AI-driven Enzyme Design Engineering of key enzymesIn silico design of NaPRT variants with enhanced catalytic efficiency or thermostability.Increased conversion of nicotinic acid to NaMN, leading to higher yields and more robust fermentation processes.
Prediction of enzyme-substrate interactionsModeling the binding of nicotinic acid and PRPP to NaPRT to identify key active site residues for mutagenesis.Rational design of enzyme variants with improved substrate affinity and catalytic turnover.
Metabolic Network Analysis Flux Balance Analysis (FBA)Simulating the metabolic flux distribution in an engineered E. coli strain to predict the maximum theoretical yield of NaMN.Identification of metabolic bottlenecks and guidance for rational strain engineering to improve productivity.
Elementary Flux Mode AnalysisIdentifying all possible metabolic routes from glucose to NaMN in a production host.Understanding the redundancy and robustness of the NaMN biosynthetic pathway, and identifying potential alternative routes.
13C-Metabolic Flux AnalysisExperimental quantification of intracellular fluxes in a NaMN-producing strain to validate and refine in silico models.Accurate measurement of the metabolic state of the cell, providing critical data for model-driven optimization.

Broader Academic Implications and Future Research Directions for Nicotinic Acid Mononucleotide

Identification of Unresolved Questions and Knowledge Gaps in NaMN Metabolism

Despite its central position in NAD+ synthesis, significant questions regarding NaMN metabolism remain unanswered. The intricacies of its transport, compartmentalization, and interaction with other metabolic pathways are not fully elucidated, presenting key knowledge gaps for future investigation.

Key Unresolved Questions:

Cellular Transport Mechanisms: While specific transporters for other NAD+ precursors, such as nicotinamide (B372718) mononucleotide (NMN), have been identified (e.g., Slc12a8), the mechanisms by which NaMN crosses cellular and mitochondrial membranes are largely unknown. nih.gov Identifying dedicated NaMN transporters is crucial for understanding how cells acquire and distribute this key metabolite.

Subcellular Compartmentalization and Flux: NAD+ pools are maintained separately within the cytoplasm, mitochondria, and nucleus, each with distinct functions. nih.gov How NaMN contributes to each of these pools and the regulation of its flux between compartments is a significant area of uncertainty. Understanding the roles of the different nicotinamide mononucleotide adenylyltransferase (NMNAT) isoforms in converting NaMN to nicotinic acid adenine (B156593) dinucleotide (NaAD) in specific subcellular locations is vital. msu.ru

The Role of Gut Microbiota: Recent studies have revealed that gut bacteria can deamidate NMN into NaMN, thereby shunting it into the Preiss-Handler pathway before absorption. nih.govnih.gov The full extent of this microbial influence on host NAD+ metabolism and the specific bacterial enzymes involved require deeper investigation. This interplay suggests that variations in the gut microbiome could significantly impact the metabolic fate of dietary NAD+ precursors. nih.gov

Regulatory Control of NaMN-Utilizing Enzymes: The regulation of enzymes that synthesize and consume NaMN, such as quinolinate phosphoribosyltransferase (QPRT) and NMNATs, under various physiological and pathological conditions is not fully understood. researchgate.net Elucidating the allosteric and transcriptional control of these enzymes could reveal new targets for modulating NAD+ levels.

Alternative Metabolic Fates: It is unclear if NaMN has significant metabolic roles beyond being a precursor for NaAD. Investigating potential alternative pathways or signaling functions of NaMN itself could open new avenues of research.

Challenges and Innovations in Scalable Biosynthesis of NaMN

The growing interest in NAD+ precursors for therapeutic and research applications has highlighted the need for efficient and scalable production methods. Biosynthesis of NaMN, either through microbial fermentation or enzymatic catalysis, presents both challenges and opportunities for innovation. nih.govsciopen.com

ChallengeInnovative Approach / Solution
Enzyme Stability and Activity Enzyme Engineering: Directed evolution and rational design to improve the thermal stability, substrate specificity, and catalytic efficiency of key enzymes like quinolinate phosphoribosyltransferase (QPRT). sciopen.com
Cost and Regeneration of Co-factors Whole-Cell Biocatalysis: Utilizing engineered microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae) as "cell factories" to provide a continuous endogenous supply of precursors like phosphoribosyl pyrophosphate (PRPP) and energy co-factors like ATP. mdpi.com
Low Product Yield and Titer Metabolic Engineering: Overexpressing genes of key enzymes in the NaMN synthesis pathway, while deleting or downregulating competing pathways that drain precursors. This strategy aims to maximize the metabolic flux towards NaMN. nih.gov
Complex Multi-Step Reactions Enzyme Cascade Systems: Designing one-pot, multi-enzyme cascade reactions in vitro that mimic the natural biosynthetic pathway. This approach allows for precise control over reaction conditions but requires costly enzyme purification. mdpi.com
Byproduct Formation Pathway Optimization: Fine-tuning the expression levels of pathway enzymes and optimizing fermentation conditions (e.g., pH, temperature, nutrient feed) to minimize the synthesis of unwanted byproducts and enhance the purity of NaMN. sciopen.com

Innovations in synthetic biology and metabolic engineering are pivotal for overcoming these hurdles. For instance, the reconstruction of metabolic pathways in model organisms like E. coli has led to significantly higher yields for related compounds like NMN, a strategy directly applicable to NaMN production. mdpi.com The development of robust microbial chassis and optimized fermentation processes is key to making NaMN biosynthesis economically viable for industrial-scale applications. researchgate.net

Integration of Interdisciplinary Approaches for a Holistic Understanding of NaMN Biology

A comprehensive understanding of NaMN's role in biology necessitates the integration of multiple scientific disciplines. The complexity of NAD+ metabolism, from molecular interactions to systemic effects, cannot be fully appreciated through a single lens.

Biochemistry and Structural Biology: These fields are fundamental to characterizing the enzymes that produce and consume NaMN. Elucidating the three-dimensional structures of enzymes like QPRT and NMNATs provides insights into their catalytic mechanisms and enables the rational design of inhibitors or activators.

Systems Biology and Computational Modeling: Systems biology uses computational tools to model the entire NAD+ metabolic network. northwestern.edu By integrating experimental data, these models can predict metabolic fluxes, identify rate-limiting steps in NaMN synthesis, and simulate the effects of genetic or pharmacological perturbations on the entire system.

Synthetic Biology and Metabolic Engineering: These disciplines apply engineering principles to biological systems. researchgate.net They are crucial for designing and constructing microbial cell factories for the efficient biosynthesis of NaMN and for creating genetically modified organisms to study the specific consequences of altered NaMN levels. nih.gov

Genetics and Molecular Biology: Tools like CRISPR/Cas9 allow for precise editing of the genes involved in NaMN metabolism. This enables researchers to create cell lines and animal models with specific enzymatic deficiencies, helping to uncover the physiological functions of NaMN and its downstream products.

Analytical Chemistry: The development of advanced analytical methods, particularly mass spectrometry-based techniques, is essential for accurately quantifying the low-abundance and transient nature of metabolites like NaMN within different cellular compartments.

By combining these approaches, researchers can bridge the gap between molecular mechanisms and physiological outcomes, leading to a more holistic and integrated understanding of NaMN biology. nih.gov

Exploration of Novel Research Tools and Technologies to Probe NaMN Functions

Advancing our understanding of NaMN requires the development and application of sophisticated research tools capable of monitoring its dynamics and function in real-time within complex biological systems.

Advanced Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for the sensitive and specific quantification of NaMN and other NAD+ metabolites. Improving these methods to allow for subcellular quantification will be a major step forward in understanding its compartmentalized roles. frontiersin.org

Isotope Tracing: Stable isotope labeling is a powerful tool for tracking the metabolic fate of NaMN. By supplying cells or organisms with labeled precursors (e.g., ¹³C- or ¹⁵N-labeled tryptophan or nicotinic acid), researchers can trace the flow of atoms through the NAD+ network, quantifying the contribution of different pathways to specific NAD+ pools.

Genetically Encoded Biosensors: While sensors for NAD+ and NADH are available, the development of genetically encoded fluorescent biosensors specific for NaMN would be revolutionary. Such tools would enable the real-time visualization of NaMN concentration changes within living cells and specific organelles, providing unprecedented spatiotemporal resolution of its dynamics.

CRISPR-Based Genetic Screening: High-throughput genetic screens using CRISPR technology can identify novel genes and pathways that regulate or are regulated by NaMN metabolism. This unbiased approach can uncover previously unknown interactions and functions related to NaMN.

Organ-on-a-Chip and 3D Cell Culture: These advanced in vitro models more accurately mimic the physiological environment of tissues and organs. Using these systems to study NaMN metabolism can provide more relevant insights into its role in human health and disease compared to traditional 2D cell cultures.

The application of these cutting-edge technologies will be critical in moving beyond a static view of NaMN as a simple intermediate to a dynamic understanding of its regulatory roles in cellular function. researchgate.net

Potential as a Biochemical Probe for NAD+ Pathway Perturbations

NaMN's unique position as an intermediate specific to the de novo and Preiss-Handler pathways makes it a valuable biochemical probe for studying the regulation and dysregulation of NAD+ metabolism.

By measuring the levels of NaMN, researchers can assess the relative activity of these pathways compared to the salvage pathway, which does not involve NaMN. For example, in response to cellular stress or genetic mutations that impair the salvage pathway enzyme NAMPT, an increase in NaMN levels could indicate a compensatory upregulation of the de novo or Preiss-Handler pathways. nih.gov

Furthermore, the administration of isotopically labeled NaMN can be used to directly probe the downstream enzymatic activities of NMNATs and NAD+ synthetase. msu.ru Tracing the conversion of labeled NaMN to NaAD and finally to NAD+ allows for a quantitative assessment of pathway flux under different conditions. This can be particularly useful in studying diseases associated with impaired NAD+ homeostasis, such as mitochondrial dysfunction, neurodegenerative disorders, and metabolic syndromes. frontiersin.orgnih.gov

Recent evidence has also shown that NaMN can act as an allosteric inhibitor of the SARM1 enzyme, a key executioner of axonal degeneration. nih.gov This discovery positions NaMN not only as a metabolic intermediate but also as a potential signaling molecule and a tool to probe the mechanisms of SARM1-mediated neurodegeneration.

Q & A

Q. What are the primary biosynthetic pathways involving NaMN in mammalian systems, and how are they methodologically validated?

NaMN is synthesized via the Preiss-Handler pathway : nicotinic acid (NA) is converted to NaMN by nicotinic acid phosphoribosyltransferase (NAPRT) using phosphoribosyl pyrophosphate (PRPP). This is validated via enzyme activity assays (e.g., HPLC-based quantification of NaMN) and knockout models of NAPRT to confirm pathway dependence . NaMN is subsequently adenylated to nicotinic acid adenine dinucleotide (NaAD) by NMN/NaMN adenylyltransferase (NMNAT), followed by amidation to NAD via NAD synthetase .

Q. Which enzymes catalyze NaMN metabolism, and what kinetic parameters define their activity?

  • NaMN adenylyltransferase (NaMNAT) : Kinetic studies in Bacillus subtilis show a Km of ~50 μM for NaMN, with structural data (e.g., X-ray crystallography) revealing backbone interactions that confer specificity for NaMN over NMN .
  • NAD synthetase : Uses glutamine as an amide donor to convert NaAD to NAD, with activity measured via spectrophotometric NADH formation assays .

Q. How is NaMN quantified in complex biological matrices, and what analytical challenges exist?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing isotope-labeled internal standards (e.g., <sup>13</sup>C-NaMN) for precision. Challenges include matrix effects (e.g., co-eluting metabolites) and low abundance, addressed via solid-phase extraction (SPE) or enzymatic pre-purification .

Advanced Research Questions

Q. What structural insights explain the substrate specificity of NaMN adenylyltransferase (NaMNAT)?

Crystal structures of B. subtilis NaMNAT (e.g., PDB ID 1K4M) reveal a conserved SXXXX(R/K) motif at the N-terminus of an α-helix, critical for binding the nicotinic acid moiety. The substrate specificity for NaMN over NMN arises from hydrogen bonding between the carboxyl group of NaMN and backbone amides, absent in NMN .

Q. How does NaMN act as an allosteric inhibitor of SARM1, and what therapeutic implications does this have?

NaMN binds the ARM domain of SARM1, stabilizing its autoinhibited conformation and blocking NADase activation. This was demonstrated via:

  • Co-crystallography : NaMN occupies the same allosteric site as NMN but induces a distinct conformational change .
  • Axon degeneration models : Neuronal overexpression of NMN deamidase reduces NMN while increasing NaMN, rescuing SARM1-mediated axon loss .

Q. What conflicting evidence exists regarding extracellular NaMN’s role in intercellular NAD precursor exchange?

  • Supporting : HEK293 cells overexpressing cytosolic 5′-nucleotidases (CN-II/III) release NaMN, which sustains viability of neighboring cells lacking NAD precursors .
  • Contradiction : Extracellular NaMN exhibits low stability in serum due to phosphatase activity, limiting its physiological relevance. This is tested via <sup>32</sup>P-NaMN degradation assays in plasma .

Q. How do fluctuations in PRPP levels impact NaMN synthesis, and what experimental models address this?

PRPP depletion (e.g., under phosphate starvation in yeast) reduces NAPRT activity, leading to accumulation of quinolinic acid (a de novo pathway intermediate). This is validated via:

  • Metabolomics : LC-MS quantification of kynurenine pathway intermediates .
  • Enzyme inhibition assays : AICAR treatment stimulates kynurenine pathway enzymes, indirectly suppressing NaMN synthesis .

Methodological and Data Analysis Considerations

Q. What experimental designs are critical for studying NaMN’s role in bacterial vs. mammalian NAD biosynthesis?

  • Bacterial systems (e.g., Francisella tularensis): Use gene deletion strains (e.g., ΔnuoE) to confirm the alternative pathway (NaMN → NMN → NAD) via <sup>14</sup>C-NA tracer assays .
  • Mammalian systems : Employ tissue-specific NAPRT knockout mice to isolate the Preiss-Handler pathway’s contribution to NAD pools, analyzed via LC-MS .

Q. How can researchers reconcile discrepancies in NaMN’s reported stability across studies?

  • Controlled matrix analysis : Compare NaMN half-life in cell culture media vs. serum using isotopically labeled tracers.
  • Standardized protocols : Follow guidelines from the Nucleic Acid Analysis Working Group (NAWG) for pre-analytical steps (e.g., rapid freezing, protease inhibitors) .

Q. What computational tools model NaMN flux in NAD metabolism?

  • Compartmentalized kinetic models : Incorporate enzyme Vmax and Km values (e.g., for NAPRT, NMNAT) to predict NaMN dynamics under varying PRPP/ATP levels .
  • Isotope-based flux analysis : Use <sup>13</sup>C-NA to track NaMN incorporation into NAD via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.